2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromomethyl group and a chloro substituent on the aromatic ring, along with a dimethylamino group. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide typically involves the bromination of 5-chloro-N,N-dimethylaniline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The chloro substituent on the aromatic ring can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide is unique due to the presence of both bromomethyl and chloro substituents on the aromatic ring, along with a dimethylamino group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H12Br2ClN |
---|---|
Molecular Weight |
329.46 g/mol |
IUPAC Name |
2-(bromomethyl)-5-chloro-N,N-dimethylaniline;hydrobromide |
InChI |
InChI=1S/C9H11BrClN.BrH/c1-12(2)9-5-8(11)4-3-7(9)6-10;/h3-5H,6H2,1-2H3;1H |
InChI Key |
ZLNCKNUSMXAQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.